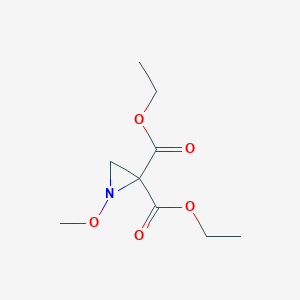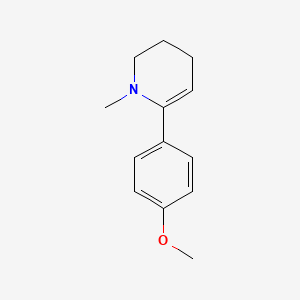
10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide is a chemical compound known for its unique structure and properties It belongs to the class of acridinium compounds, which are characterized by their acridine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide typically involves the reaction of 10-methylacridinium with a phenylethenyl group. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. In this case, the reaction involves the use of benzyltriphenylphosphonium chloride as the ylide and a suitable base to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds.
Applications De Recherche Scientifique
10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a fluorescent probe in various chemical analyses.
Biology: The compound is employed in biological assays to study cellular processes and interactions.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of 10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide involves its interaction with molecular targets and pathways. The compound can act as a fluorescent probe, binding to specific molecules and emitting light upon excitation. This property is utilized in various assays to detect and quantify biological molecules. Additionally, the compound’s structure allows it to participate in electron transfer reactions, making it useful in redox studies .
Comparaison Avec Des Composés Similaires
- 10-Methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium iodide
- 9-Mesityl-10-methylacridinium perchlorate
Comparison: Compared to similar compounds, 10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide is unique due to its phenylethenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific fluorescence characteristics or reactivity .
Propriétés
Numéro CAS |
60023-01-0 |
|---|---|
Formule moléculaire |
C22H18IN |
Poids moléculaire |
423.3 g/mol |
Nom IUPAC |
10-methyl-9-(2-phenylethenyl)acridin-10-ium;iodide |
InChI |
InChI=1S/C22H18N.HI/c1-23-21-13-7-5-11-19(21)18(20-12-6-8-14-22(20)23)16-15-17-9-3-2-4-10-17;/h2-16H,1H3;1H/q+1;/p-1 |
Clé InChI |
AACMWJQXFPYRLY-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C=CC4=CC=CC=C4.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-but-2-enedioic acid;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol](/img/structure/B14606009.png)
![2-[3-(4-Pentylphenyl)prop-1-en-1-yl]-1H-indene-1,3(2H)-dione](/img/structure/B14606010.png)


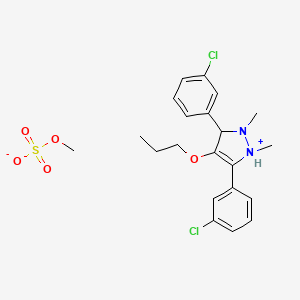
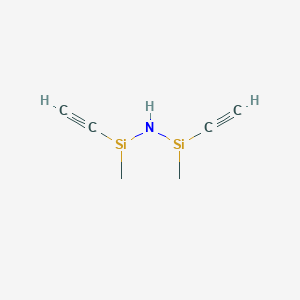

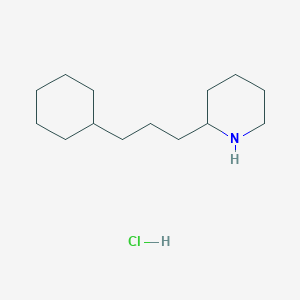
![2,5-Pyrrolidinedione, 1-[1-oxo-3-[(triphenylmethyl)amino]propoxy]-](/img/structure/B14606059.png)
